molecular formula C11H15BFNO2 B1400935 (3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid CAS No. 1333394-28-7

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid

Cat. No.: B1400935
CAS No.: 1333394-28-7
M. Wt: 223.05 g/mol
InChI Key: OIPNJXOFGDSWGK-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a boronic acid group, making it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid interacts with its target through a process known as transmetalation . In this process, the 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid participates, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of the action of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .

Action Environment

The action of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is influenced by environmental factors such as the presence of a palladium (0) catalyst and base, and the reaction conditions . The compound is generally environmentally benign, contributing to the wide application of the Suzuki–Miyaura coupling reaction .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid a valuable tool in studying protease functions and developing protease inhibitors .

Cellular Effects

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of proteases that regulate the activation of transcription factors, thereby affecting gene expression patterns .

Molecular Mechanism

The molecular mechanism of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid involves its binding interactions with biomolecules. The compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This inhibition can result in changes in gene expression and cellular metabolism. Additionally, 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid can interact with other biomolecules, such as transporters and binding proteins, affecting their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of protease activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit protease activity without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .

Metabolic Pathways

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can affect the activity of enzymes involved in the metabolism of amino acids and other biomolecules, leading to changes in metabolic pathways .

Transport and Distribution

Within cells and tissues, 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its biochemical effects and overall efficacy .

Subcellular Localization

The subcellular localization of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Cross-Coupled Products: Formed from Suzuki-Miyaura reactions.

    Oxidized Boronic Acids: From oxidation reactions.

    Reduced Boronates: From reduction reactions.

Properties

IUPAC Name

[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO2/c13-11-7-10(12(15)16)4-3-9(11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPNJXOFGDSWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2CCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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